molecular formula C15H20O11 B12851918 3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

Cat. No.: B12851918
M. Wt: 376.31 g/mol
InChI Key: QJYOBEMAMLWZTF-ALQFCZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid is a complex organic compound with a unique structure It features a furan ring substituted with dimethyl and oxo groups, linked to a trihydroxyoxane ring, which is further connected to a methoxy and oxopropanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid typically involves multiple steps. The process begins with the preparation of the furan ring, followed by its functionalization with dimethyl and oxo groups. The trihydroxyoxane ring is then synthesized and linked to the furan ring through an ether bond. Finally, the methoxy and oxopropanoic acid groups are introduced under controlled conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid can be compared with other compounds having similar structural features, such as:
    • This compound derivatives with different substituents.
    • Compounds with similar furan and oxane ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H20O11

Molecular Weight

376.31 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C15H20O11/c1-5-10(19)14(6(2)24-5)26-15-13(22)12(21)11(20)7(25-15)4-23-9(18)3-8(16)17/h5,7,11-13,15,20-22H,3-4H2,1-2H3,(H,16,17)/t5?,7-,11-,12+,13-,15+/m1/s1

InChI Key

QJYOBEMAMLWZTF-ALQFCZPRSA-N

Isomeric SMILES

CC1C(=O)C(=C(O1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC(=O)O)O)O)O

Canonical SMILES

CC1C(=O)C(=C(O1)C)OC2C(C(C(C(O2)COC(=O)CC(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.